molecular formula C10H11NO4 B253447 2-acetamido-2-(4-hydroxyphenyl)acetic Acid

2-acetamido-2-(4-hydroxyphenyl)acetic Acid

Cat. No.: B253447
M. Wt: 209.2 g/mol
InChI Key: UVJQJJCJNQDKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-2-(4-hydroxyphenyl)acetic Acid is a chemical compound known for its diverse applications in various scientific fields It is characterized by the presence of an acetylamino group and a hydroxyphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-(4-hydroxyphenyl)acetic Acid typically involves the acetylation of 4-aminophenylacetic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-acetamido-2-(4-hydroxyphenyl)acetic Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in the development of new drugs targeting specific enzymes and receptors.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-acetamido-2-(4-hydroxyphenyl)acetic Acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the acetylamino group, making it less reactive in certain chemical reactions.

    4-Aminophenylacetic acid: Lacks the hydroxy group, affecting its solubility and reactivity.

    N-Acetyl-4-aminophenylacetic acid: Similar structure but with different functional groups, leading to variations in biological activity.

Uniqueness: 2-acetamido-2-(4-hydroxyphenyl)acetic Acid is unique due to the presence of both acetylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

2-acetamido-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-2-4-8(13)5-3-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15)

InChI Key

UVJQJJCJNQDKIY-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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